N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide
Description
N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide is a hybrid molecule featuring:
- A 4-methoxyindole core linked via an ethyl group to an acetamide moiety.
- A 3-isopropyl-4-oxophthalazine heterocycle attached to the acetamide. The phthalazinone moiety may confer unique electronic properties, while the methoxyindole group could enhance bioavailability .
Properties
Molecular Formula |
C24H26N4O3 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-2-(4-oxo-3-propan-2-ylphthalazin-1-yl)acetamide |
InChI |
InChI=1S/C24H26N4O3/c1-16(2)28-24(30)18-8-5-4-7-17(18)20(26-28)15-23(29)25-12-14-27-13-11-19-21(27)9-6-10-22(19)31-3/h4-11,13,16H,12,14-15H2,1-3H3,(H,25,29) |
InChI Key |
YVUQZYHADKMAOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCN3C=CC4=C3C=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Chain: The indole derivative is then reacted with an appropriate alkylating agent to introduce the ethyl chain.
Formation of the Phthalazinone Derivative: The phthalazinone moiety can be synthesized through the cyclization of hydrazine derivatives with phthalic anhydride or its derivatives.
Coupling Reaction: Finally, the indole and phthalazinone derivatives are coupled using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final compound.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-diones.
Reduction: The phthalazinone moiety can be reduced to form dihydrophthalazines.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like halogens or nitro compounds.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Dihydrophthalazines.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues from Literature
The following table summarizes key structural and functional differences:
Key Findings
Heterocyclic Influence: The target’s phthalazinone (vs. Pyridazine analogs () lack the phthalazinone’s keto group, which may reduce hydrogen-bonding capacity .
Substituent Effects: 4-Methoxyindole (target) vs. 5-methoxy-2-methylindole (): The position of methoxy groups affects electron distribution; 4-methoxy may improve membrane permeability compared to 5-methoxy . Isopropyl (target) vs.
Biological Activity Trends: compounds show anticancer activity via Bcl-2/Mcl-1 inhibition, suggesting the target’s indole-acetamide scaffold may share similar mechanisms . Quinazolinone derivatives () often target kinases or topoisomerases, highlighting the heterocycle’s role in target selectivity .
Melting points (e.g., 192–194°C for ) correlate with crystallinity, impacting formulation feasibility .
Research Implications
- Synthetic Challenges: Introducing the phthalazinone moiety (target) requires multi-step synthesis (e.g., ZnCl₂-catalyzed cyclization, as in ), contrasting with simpler acetamide couplings in .
- SAR Insights: Methoxy Position: 4-Methoxyindole (target) may optimize π-π stacking vs. 5-methoxy (). Heterocycle Choice: Phthalazinone’s keto group could enhance interactions with polar residues in target proteins.
Biological Activity
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C24H24N2O5
- Molecular Weight : 420.5 g/mol
- IUPAC Name : N-[2-(4-methoxyindol-1-yl)ethyl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of indole and phthalazine have shown significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity Data
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 4.2 | Induces apoptosis |
| Compound B | A375 | 1.88 | Inhibits cyclin-dependent kinases |
| Compound C | HCT116 | 7.01 | Topoisomerase-IIa inhibition |
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific protein targets involved in cell cycle regulation and apoptosis.
Case Study: In Vitro Analysis
A study conducted on DLD1 human colon cancer cells demonstrated that treatment with similar compounds resulted in increased multipolarity during mitosis, suggesting a disruption in normal cell division processes. The results indicated a significant increase in multipolar mitoses in centrosome-amplified cells treated with the compound at a concentration of 15 μM .
Anti-inflammatory Activity
In addition to anticancer properties, there is emerging evidence that compounds within this class may exhibit anti-inflammatory effects. These properties are crucial for developing treatments for conditions characterized by chronic inflammation.
Table 2: Anti-inflammatory Activity Data
| Compound Name | Model | Effect |
|---|---|---|
| Compound D | LPS-stimulated | Reduced TNF-alpha levels |
| Compound E | Carrageenan | Decreased paw edema |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
